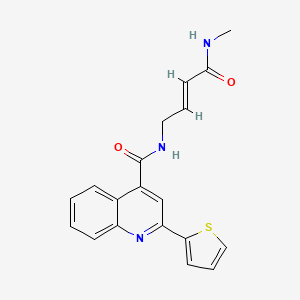
(E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide is a useful research compound. Its molecular formula is C19H17N3O2S and its molecular weight is 351.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide is a complex organic compound with notable potential in various biological applications, particularly in pharmacology. This article explores its biological activity, including its mechanisms, therapeutic implications, and relevant research findings.
Structural Overview
The compound features a quinoline core, which is known for its diverse biological activities. Its structure includes:
- A methylamino group : This functional group is often associated with enhanced biological activity.
- A thiophene ring : This heterocyclic component can contribute to the compound's interactions with biological targets.
Biological Activity Predictions
Using computational methods such as the Prediction of Activity Spectra for Substances (PASS), several potential pharmacological effects have been predicted for this compound:
- Anticancer Activity : Similar compounds have shown efficacy in inhibiting tumor growth.
- Antimicrobial Properties : The presence of nitrogen-containing groups often correlates with antimicrobial activity.
- Neuroprotective Effects : Compounds with similar structures have been linked to protective actions against neurodegenerative diseases.
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Enzymatic Pathways : The compound may interfere with specific enzymes involved in metabolic pathways, impacting cell proliferation and survival.
- Receptor Modulation : Evidence suggests that similar compounds can act as modulators at various receptor sites, including opioid receptors, which are implicated in pain and addiction pathways.
Research Findings
Recent studies have evaluated the efficacy of this compound in various biological contexts:
Antimalarial Activity
Research has indicated that derivatives of quinoline compounds exhibit significant antimalarial properties. For instance, modifications to the 4-amino group can enhance activity against Plasmodium falciparum, a malaria-causing parasite .
Antitrypanosomal Activity
A related compound, (E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-5-nitrothiophene-2-carboxamide, has demonstrated selective inhibition of Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). This compound showed excellent oral bioavailability and efficacy in mouse models, suggesting a promising avenue for treatment development .
1. Anticancer Potential
A study highlighted the anticancer potential of quinoline derivatives, indicating that structural modifications could lead to enhanced cytotoxicity against various cancer cell lines. The incorporation of a methylamino group was found to significantly improve the activity profile compared to non-substituted analogs.
2. Neuroprotective Studies
In preclinical trials, compounds structurally similar to this compound were evaluated for neuroprotective effects. Results suggested that these compounds could mitigate oxidative stress and neuronal damage in models of neurodegeneration.
Comparative Analysis
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Aminobenzamide | Simple amide structure | Anticancer |
| Quinine | Quinoline derivative | Antimalarial |
| Vasicine | Quinazoline derivative | Antifeedant, Bronchodilator |
特性
IUPAC Name |
N-[(E)-4-(methylamino)-4-oxobut-2-enyl]-2-thiophen-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c1-20-18(23)9-4-10-21-19(24)14-12-16(17-8-5-11-25-17)22-15-7-3-2-6-13(14)15/h2-9,11-12H,10H2,1H3,(H,20,23)(H,21,24)/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSHNVWJPMZZCS-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C=CCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C=C/CNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













